2-((2-chloro-6-fluorobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide
Description
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)-N-propylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClFN3O2S/c1-2-14-30-25(33)19-11-12-20-24(16-19)31-27(35-17-21-22(28)9-6-10-23(21)29)32(26(20)34)15-13-18-7-4-3-5-8-18/h3-12,16H,2,13-15,17H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAZKEKPKWYDMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of a quinazoline ring in its structure suggests that it might interact with biological targets through hydrogen bonding, van der waals forces, and π-π stacking.
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been known to affect various biochemical pathways, including signal transduction, cell cycle regulation, and apoptosis.
Pharmacokinetics
The compound’s molecular weight and structure suggest that it might have good oral bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target information. Based on its structural features, it might have potential anticancer, antiviral, or anti-inflammatory effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy.
Biological Activity
The compound 2-((2-chloro-6-fluorobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a novel quinazoline derivative that has garnered attention for its potential biological activities. This article reviews various studies and findings related to its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 429.93 g/mol. The presence of the 2-chloro-6-fluorobenzyl moiety and the thio group plays a significant role in its biological interactions.
Antiviral Activity
Recent research has highlighted the antiviral properties of compounds with similar structures. For instance, derivatives containing 2-chloro-6-fluorobenzyl groups have shown significant inhibitory effects against HIV-1. The structure–activity relationship (SAR) indicates that the fluorine substitution enhances the compound's potency against viral strains by improving binding affinity to viral targets such as reverse transcriptase .
Antitumor Activity
Studies have demonstrated that quinazoline derivatives exhibit promising antitumor activity. The compound's mechanism involves the inhibition of specific kinases involved in cancer cell proliferation. For example, a related compound was shown to inhibit cell growth in various cancer cell lines, suggesting that the quinazoline scaffold is crucial for its anticancer effects .
Antioxidant Properties
Antioxidant activity is another area where this compound may exhibit beneficial effects. Compounds with similar structures have been reported to possess high antioxidant capacities, which can mitigate oxidative stress-related damage in cells. This property is particularly relevant for therapeutic applications in diseases characterized by oxidative stress.
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in viral replication and cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors, modulating their activity and influencing downstream signaling pathways.
- Antioxidant Action : By scavenging free radicals, it can protect cells from oxidative damage.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety of similar compounds:
- HIV Inhibition Study : A study on related compounds demonstrated potent inhibition of HIV replication in vitro, with some derivatives showing activity at picomolar concentrations .
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that quinazoline derivatives could significantly reduce cell viability, indicating their potential as anticancer agents .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Thioether Oxidation
The sulfur atom in the thioether group undergoes oxidation with H₂O₂ or mCPBA to form sulfoxide or sulfone derivatives:
This reaction is temperature-dependent, with sulfoxide formation dominant at 0–25°C and sulfones requiring elevated temperatures (50–70°C).
Amide Hydrolysis
The carboxamide group at position 7 is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl, reflux, 6h → carboxylic acid.
Halogen Substitution
The chlorine and fluorine atoms on the benzyl group participate in nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., amines, alkoxides):
Fluorine substitution is less reactive but feasible under high-temperature conditions (>100°C) .
Cross-Coupling Reactions
The quinazoline core facilitates palladium-catalyzed cross-coupling:
| Reaction Type | Catalysts/Conditions | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Aryl group introduction |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | Amination at position 2 or 4 |
Example : Reaction with phenylboronic acid introduces a phenyl group at position 6 of the quinazoline ring .
Stability Under Environmental Conditions
-
Photodegradation : Exposure to UV light (λ = 254 nm) leads to cleavage of the thioether bond, forming benzyl disulfides and quinazoline fragments.
-
Thermal Stability : Decomposes above 250°C, releasing CO₂ and HCl gas (observed via TGA/DSC) .
Comparative Reactivity of Structural Analogs
Table 2: Reactivity Trends in Quinazoline Derivatives
| Compound Modification | Reactivity with H₂O₂ | NAS Efficiency (Cl vs. F) |
|---|---|---|
| 2-Chloro-6-fluorobenzyl thioether | Sulfoxide dominant at 25°C | Cl: 85%; F: <5% |
| 4-Fluorobenzyl thioether | Slower oxidation kinetics | F: Non-reactive |
| Unsubstituted benzyl thioether | Rapid sulfone formation | N/A |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spectroscopic and Physicochemical Properties
*Predicted data based on structural analogs.
Pharmacokinetic and Toxicity Profiles
- Solubility: The N-propyl carboxamide in the target compound likely enhances water solubility relative to non-polar triazole derivatives .
- Metabolic Stability : The 4-oxo group in quinazolines is prone to reduction, whereas triazole-thiones resist metabolic degradation .
- Toxicity: Halogenated benzyl groups (e.g., 2-chloro-6-fluoro) may increase hepatotoxicity risk compared to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
